L-Prolinol

Catalog No.
S776616
CAS No.
23356-96-9
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Prolinol

CAS Number

23356-96-9

Product Name

L-Prolinol

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanol

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1

InChI Key

HVVNJUAVDAZWCB-YFKPBYRVSA-N

SMILES

Array

Synonyms

(2S)-2-Pyrrolidinemethanol; (+)-2-Pyrrolidinemethanol; (2S)-2-(Hydroxymethyl)pyrrolidine; (2S)-2-Pyrrolidinemethanol; (S)-(+)-2-(Hydroxymethyl)pyrrolidine; L-(+)-2-Pyrrolidinylmethanol; L-(+)-Prolinol; L-2-(Hydroxymethyl)pyrrolidine; L-Prolinol; [(2

Canonical SMILES

C1CC(NC1)CO

Isomeric SMILES

C1C[C@H](NC1)CO

The exact mass of the compound L-Prolinol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Prolinol, or (S)-(+)-2-pyrrolidinemethanol, is a bifunctional chiral building block characterized by a rigid pyrrolidine ring and a primary alcohol moiety. As a liquid at room temperature, it offers excellent solubility in a broad spectrum of organic solvents, distinguishing it from solid amino acid precursors like L-proline. In procurement and process chemistry, L-prolinol is primarily sourced as a highly enantiopure precursor for the synthesis of Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, chiral auxiliaries, and advanced organocatalysts. Its unique structural rigidity and hydrogen-bonding capability make it an indispensable material for achieving high enantiomeric excess (ee) in asymmetric reductions, Michael additions, and organozinc alkylations [1].

Substituting L-prolinol with its direct precursor, L-proline, or acyclic amino alcohols like valinol, frequently leads to catastrophic drops in enantioselectivity and process compatibility. While L-proline is an effective organocatalyst, its zwitterionic solid state limits its solubility in non-polar organic solvents, often necessitating polar media that can complicate product isolation and scale-up. Furthermore, the carboxylic acid group of L-proline provides different steric and electronic shielding compared to the hydroxymethyl group of L-prolinol. In the synthesis of oxazaborolidine catalysts, the specific bite angle and coordination geometry provided by L-prolinol's rigid five-membered ring cannot be replicated by acyclic alternatives, which typically yield lower enantiomeric excess and require higher catalyst loadings to compensate for increased conformational flexibility [1].

Superior Enantioselectivity in Asymmetric Michael Additions vs. L-Proline

In the asymmetric Michael addition of ketones to nitroolefins, the choice between L-proline and L-prolinol significantly impacts the stereochemical outcome. Studies demonstrate that while L-proline promotes the reaction, it often does so with low enantioselectivity due to insufficient steric shielding of the enamine intermediate. In contrast, L-prolinol and its immediate derivatives provide enhanced spatial shielding, directly improving the enantiomeric excess (ee). When L-prolinol is utilized as the chiral scaffold for advanced pyrrolidine-based catalysts, enantioselectivities up to 92% ee (with a syn/anti ratio of 49:1) and near-quantitative yields (99%) are achieved, substantially outperforming the L-proline baseline [1].

Evidence DimensionEnantiomeric excess (ee) and yield in Michael additions
Target Compound DataL-Prolinol-derived catalysts (up to 92% ee, 99% yield)
Comparator Or BaselineL-Proline (low enantioselectivity)
Quantified DifferenceSignificant increase in ee and structural shielding capability
ConditionsAsymmetric Michael addition of ketones to nitroolefins via enamine intermediates

Procurement teams sourcing catalysts for chiral pharmaceutical intermediates must prioritize L-prolinol to ensure high enantiopurity and avoid costly downstream chiral resolution.

Essential Precursor for High-ee CBS Oxazaborolidine Catalysts

L-Prolinol is the obligate precursor for the synthesis of Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, which are benchmark systems for the asymmetric reduction of prochiral ketones. The condensation of L-prolinol with arylboronic acids yields rigid 1,3,2-oxazaborolidines. When applied in asymmetric transformations, such as enantioselective photochemical cycloadditions and ketone reductions, these L-prolinol-derived catalysts routinely deliver >85% to 99% ee at low catalyst loadings (10-20 mol%). Acyclic amino alcohols fail to provide the same rigid coordination environment for borane, resulting in lower stereocontrol and reduced catalytic efficiency [1].

Evidence DimensionEnantiomeric excess in asymmetric reductions/cycloadditions
Target Compound DataL-Prolinol-derived CBS catalysts (>85-99% ee at 10-20 mol% loading)
Comparator Or BaselineAcyclic amino alcohols (lower rigidity and ee)
Quantified DifferenceConsistent >85% ee enabled by the rigid pyrrolidine-alcohol scaffold
ConditionsAsymmetric borane reduction of prochiral ketones and photochemical cycloadditions

For industrial scale-up of chiral alcohols, sourcing high-purity L-prolinol is non-negotiable for manufacturing the CBS catalysts required to meet strict enantiomeric purity specifications.

Enhanced Solubility and Processability in Organic and Eutectic Solvents

The physical state and solubility profile of L-prolinol offer distinct process advantages over L-proline. As a liquid at room temperature, L-prolinol is highly miscible with volatile organic compounds (VOCs) and seamlessly forms chiral deep eutectic solvents (CDES). For instance, L-prolinol readily forms stable, low-transition-temperature eutectic mixtures (e.g., with glycolic acid at a 1:1 ratio) that function simultaneously as the reaction medium and the chiral catalyst. This dual capability allows for homogeneous catalytic conditions and easy catalyst recovery, whereas L-proline's solid, zwitterionic nature restricts its solubility and limits its utility in solvent-free or neat organic processes [1].

Evidence DimensionPhysical state and solubility in non-polar/eutectic media
Target Compound DataL-Prolinol (Liquid, highly soluble, forms functional CDES)
Comparator Or BaselineL-Proline (Solid, poor solubility in non-polar organics)
Quantified DifferenceEnables neat or VOC-based homogeneous catalysis without polar aprotic solvents
ConditionsFormulation of chiral deep eutectic solvents (CDES) and homogeneous organocatalysis

Buyers optimizing for green chemistry and solvent reduction should select L-prolinol to enable homogeneous, easily recoverable catalytic systems that lower solvent waste.

Ligand Superiority in Enantioselective Organozinc Additions

In the enantioselective addition of diethylzinc to aldehydes and imines, the structural rigidity of the amino alcohol ligand is critical. L-Prolinol and its N-monosubstituted or diphenyl-derivatives serve as benchmark ligands, achieving exceptional stereocontrol. Research demonstrates that L-prolinol-based ligands can promote diethylzinc addition to diphenylphosphinoylimines with 94% to 98% ee. The rigid pyrrolidine backbone of L-prolinol restricts the conformational freedom of the transition state far more effectively than acyclic N,N-disubstituted amino alcohols, ensuring highly reproducible asymmetric induction [1].

Evidence DimensionEnantiomeric excess in diethylzinc additions
Target Compound DataL-Prolinol-derived ligands (94-98% ee)
Comparator Or BaselineAcyclic or highly flexible amino alcohols (lower or highly variable ee)
Quantified DifferenceReliable >94% ee due to restricted conformational flexibility
ConditionsEnantioselective addition of diethylzinc to imines/aldehydes at room temperature

For the procurement of ligands in organometallic alkylations, L-prolinol derivatives guarantee the high enantioselectivity required for active pharmaceutical ingredient (API) synthesis.

Synthesis of CBS Oxazaborolidine Catalysts

L-Prolinol is the premier starting material for manufacturing CBS catalysts used in the industrial-scale asymmetric reduction of prochiral ketones to chiral alcohols, a critical step in numerous API synthetic routes [1].

Chiral Ligand Production for Organometallic Additions

Ideal for synthesizing diphenylprolinol and other derivatives used as chiral ligands in the highly enantioselective addition of dialkylzinc reagents to aldehydes and imines [2].

Advanced Organocatalyst Manufacturing

Sourced as a core building block for developing next-generation pyrrolidine-based organocatalysts (e.g., Jørgensen-Hayashi catalysts) used in asymmetric Michael, aldol, and Mannich reactions where L-proline fails to provide sufficient stereocontrol [1].

Green Chemistry and Chiral Deep Eutectic Solvents (CDES)

Utilized in sustainable process chemistry to formulate liquid chiral eutectic mixtures that serve as both the solvent medium and the asymmetric catalyst, eliminating the need for toxic volatile organic solvents [3].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

101.084063974 Da

Monoisotopic Mass

101.084063974 Da

Heavy Atom Count

7

UNII

L5GD8LDG49

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types